molecular formula C19H27ClN2O5S B583357 2-Methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide Hydrochloride CAS No. 1798904-07-0

2-Methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide Hydrochloride

Cat. No.: B583357
CAS No.: 1798904-07-0
M. Wt: 430.944
InChI Key: UVWZZLJTGVGLAO-PFEQFJNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide Hydrochloride is a chemical compound with the molecular formula C19H27ClN2O5S. It is known for its applications in the pharmaceutical industry, particularly as an impurity reference standard for tamsulosin hydrochloride .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide Hydrochloride involves several steps. The starting materials typically include 2-methoxybenzenesulfonamide and 2-(2-methoxyphenoxy)ethylamine. The reaction proceeds through a series of steps including alkylation, sulfonation, and amination under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide Hydrochloride undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2-Methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide Hydrochloride is used in various scientific research applications:

    Chemistry: As a reference standard for analytical methods and impurity profiling.

    Biology: In studies related to enzyme inhibition and receptor binding.

    Medicine: As an impurity standard in the quality control of tamsulosin hydrochloride, a drug used to treat benign prostatic hyperplasia.

    Industry: In the development and validation of pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide Hydrochloride involves its interaction with specific molecular targets. It acts as an impurity in tamsulosin hydrochloride, affecting the drug’s purity and efficacy. The compound may interact with alpha-1 adrenergic receptors, influencing their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Tamsulosin Hydrochloride: The parent compound, used to treat benign prostatic hyperplasia.

    2-Methoxybenzenesulfonamide: A precursor in the synthesis of the compound.

    2-(2-Methoxyphenoxy)ethylamine: Another precursor used in the synthesis.

Uniqueness

2-Methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide Hydrochloride is unique due to its specific structure and role as an impurity reference standard. Its presence in pharmaceutical formulations requires careful monitoring to ensure drug safety and efficacy .

Properties

IUPAC Name

2-methoxy-5-[(2R)-2-[2-(2-methoxyphenoxy)ethylamino]propyl]benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5S.ClH/c1-14(21-10-11-26-17-7-5-4-6-16(17)24-2)12-15-8-9-18(25-3)19(13-15)27(20,22)23;/h4-9,13-14,21H,10-12H2,1-3H3,(H2,20,22,23);1H/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWZZLJTGVGLAO-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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